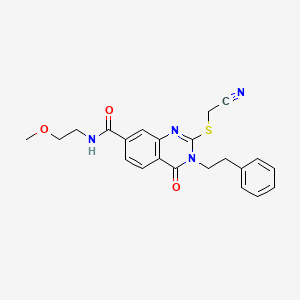
2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a quinazoline derivative. Quinazolines are a class of organic compounds that consist of two fused six-membered rings, one of which is aromatic (benzene) and the other is not (pyrimidine). They are known for their wide range of biological activities and are used in medicinal chemistry for drug development .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinazoline core provides a rigid, planar structure, while the phenethyl, cyanomethylthio, and methoxyethyl groups add complexity and potential sites for interaction with biological targets .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present. For example, the cyanomethylthio group could potentially undergo reactions involving the cyano or thio groups . The methoxyethyl group might also participate in reactions, particularly if conditions cause it to lose its methoxy group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the specific functional groups present. For example, the presence of the polar cyano, thio, and methoxy groups could impact its solubility in different solvents .Applications De Recherche Scientifique
Synthesis and Antimicrobial Study
Research has explored the synthesis of compounds related to 2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide, demonstrating their potential in antimicrobial applications. One study focused on synthesizing fluoroquinolone-based 4-thiazolidinones, revealing their antifungal and antibacterial activities (Patel & Patel, 2010).
Anticancer Potential
Compounds structurally similar to the specified chemical have been studied for their anticancer effects. For instance, research aimed at producing new derivatives of 1-[(aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic acid demonstrated significant anticancer activity against the breast cancer MCF-7 cell line (Gaber et al., 2021).
Synthesis and Transformations in Organic Chemistry
Various studies have focused on the synthesis and transformations of related quinazoline derivatives, exploring their potential in organic chemistry and drug development. This includes the development of novel compounds like substituted 4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazolines and 4-oxo-3,4-dihydroquinazoline-2-thioles (Ivachtchenko et al., 2003).
Tautomerism and Chemical Properties
The study of tautomerism in side-chain derivatives of N-heterocycles, including those related to 2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide, has been a subject of interest, contributing to the understanding of their chemical properties and reactivity (Mondelli & Merlini, 1966).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
2-(cyanomethylsulfanyl)-N-(2-methoxyethyl)-4-oxo-3-(2-phenylethyl)quinazoline-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S/c1-29-13-11-24-20(27)17-7-8-18-19(15-17)25-22(30-14-10-23)26(21(18)28)12-9-16-5-3-2-4-6-16/h2-8,15H,9,11-14H2,1H3,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRTWXWASLFYPRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC#N)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((cyanomethyl)thio)-N-(2-methoxyethyl)-4-oxo-3-phenethyl-3,4-dihydroquinazoline-7-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

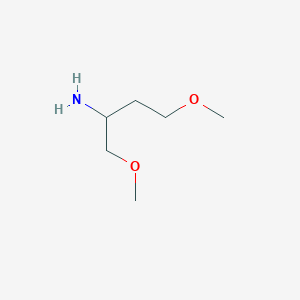
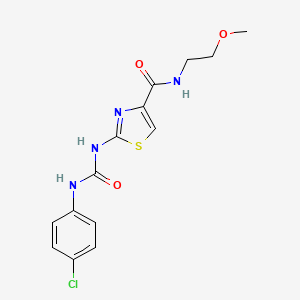
![N-[[5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-4-(4-nitrophenyl)-1,2,4-triazol-3-yl]methyl]-4-methoxybenzamide](/img/structure/B2500198.png)

![1-(3-Chlorophenyl)-5-[(2,5-dimethylphenyl)methyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2500203.png)


![3-[4-(2,2-dicyanoethenyl)-3-(4-phenylphenyl)pyrazol-1-yl]propanoic Acid](/img/structure/B2500209.png)
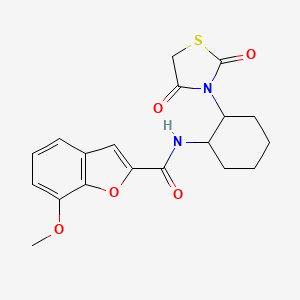
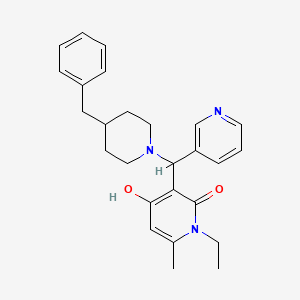

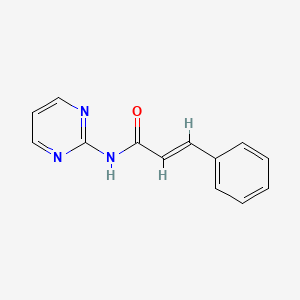
![(1Z)-N'-hydroxy-2-[2-(2-methoxyphenyl)-5-methyl-1,3-oxazol-4-yl]ethanimidamide](/img/structure/B2500217.png)
![N-(2-Bromoethyl)-N'-[2-(2,4-dimethylphenyl)sulfanylphenyl]ethane-1,2-diamine;hydrobromide](/img/structure/B2500219.png)